molecular formula C17H17N3O2 B7496851 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione

3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione

Cat. No. B7496851
M. Wt: 295.34 g/mol
InChI Key: ZFLYEXSWEWUXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase domain. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling pathways.

Mechanism of Action

3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione inhibits the activity of the EGFR tyrosine kinase domain by binding to the ATP-binding site. This prevents the autophosphorylation of the receptor, which is necessary for downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione is its specificity for the EGFR tyrosine kinase domain, which reduces the potential for off-target effects. However, 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione could focus on improving its pharmacokinetic properties, such as its solubility and half-life, to increase its effectiveness in vivo. Additionally, 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione could be used in combination with other cancer therapies, such as radiation therapy or chemotherapy, to improve treatment outcomes. Further studies could also investigate the potential use of 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione in other diseases, such as autoimmune disorders or inflammatory diseases, where EGFR signaling pathways play a role.

Synthesis Methods

3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione can be synthesized using a multistep process. The first step involves the condensation of 2-chloro-4-nitroaniline with N-methylaniline to form N-methylanilino-2-chloro-4-nitroaniline. This intermediate is then reduced to N-methylanilino-2-chloro-4-aminophenol using a reducing agent such as sodium dithionite. The final step involves the reaction of N-methylanilino-2-chloro-4-aminophenol with 2-(2-bromoacetyl)benzoic acid to form 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione.

Scientific Research Applications

3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and prostate cancer. 3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

IUPAC Name

3-[2-(N-methylanilino)ethyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-19(13-7-3-2-4-8-13)11-12-20-16(21)14-9-5-6-10-15(14)18-17(20)22/h2-10H,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLYEXSWEWUXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.